Valencene

Catalog No.
S546532
CAS No.
4630-07-3
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valencene

CAS Number

4630-07-3

Product Name

Valencene

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N

SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Solubility

Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

Valencene; NSC 148969; NSC-148969; NSC148969.

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C

Description

The exact mass of the compound Valencene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of polycyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Valencene is a naturally occurring monoterpene hydrocarbon found in the essential oils of many plants, including mango, hops, and turmeric []. Research into valencene is ongoing, but here are some areas of scientific exploration:

  • Anti-inflammatory properties

    Studies have investigated the potential anti-inflammatory effects of valencene. For example, one study explored the effects of valencene on lipopolysaccharide (LPS)-induced inflammatory responses in mice []. LPS can trigger inflammation, and researchers investigated whether valencene could help reduce this response.

  • Anticancer properties

    Some scientific research has looked at the potential for valencene to have anticancer properties. For instance, a study examined the effects of valencene on human colorectal cancer cells []. The researchers investigated whether valencene could suppress the growth of these cancer cells.

  • Insecticidal properties

    Research has also explored the potential insecticidal properties of valencene. One study looked at the effects of valencene on the housefly, Musca domestica []. The researchers investigated whether valencene could repel or kill these insects.

Valencene is a sesquiterpene, a type of hydrocarbon that consists of 15 carbon atoms, primarily recognized for its citrus aroma. It is predominantly found in the essential oils of citrus fruits, especially Valencia oranges, from which it is economically extracted. The chemical structure of valencene is characterized by a bicyclic framework, specifically identified as 1,2,3,4,4a,5,6,7-octahydronaphthalene with a prop-1-en-2-yl substituent. Its molecular formula is C15H24 .

  • Limited data is available on the specific safety profile of Valencene.
  • Generally, terpenes like Valencene are considered to have low toxicity [].
  • As with any new compound, exercising caution and following proper handling procedures is recommended during research or industrial applications.

Valencene undergoes various chemical transformations, particularly oxidation. One significant reaction involves the conversion of valencene to nootkatone, which possesses a similar pleasant aroma and has important applications in flavoring and fragrance industries. This transformation can occur through several pathways:

  • Biocatalytic Transformation: Valencene can be oxidized using microbial enzymes to produce nootkatone. For instance, the enzyme valencene synthase catalyzes the conversion from farnesyl pyrophosphate to valencene, which can subsequently be transformed into nootkatone via various microbial species .
  • Chemical Catalysis: Chemical methods have also been developed to oxidize valencene into nootkatone using agents like hydrogen peroxide or metalloporphyrins .
  • Thermal Degradation: Valencene can undergo thermal degradation processes that lead to the formation of various byproducts along with nootkatone .

Valencene exhibits several biological activities that contribute to its value in various industries. Notably, it has been studied for its potential therapeutic effects, including:

  • Antimicrobial Properties: Some studies suggest that valencene may possess antimicrobial activity against certain pathogens .
  • Insect Repellent: Its citrus scent is not only appealing but also acts as a natural insect repellent, making it useful in pest control formulations .
  • Flavor and Fragrance

Valencene can be synthesized through several methods:

  • Natural Extraction: The most traditional method involves extracting valencene from citrus fruits like Valencia oranges. This method yields low concentrations due to the abundance of other compounds in the oil .
  • Microbial Fermentation: Advances in biotechnology have led to the development of microbial fermentation techniques where engineered microorganisms (such as bacteria and yeast) are used to biosynthesize valencene from simple carbon sources .
  • Chemical Synthesis: Synthetic pathways have been developed to create valencene from simpler organic precursors through multi-step reactions involving various catalysts .

Valencene has diverse applications across several industries:

  • Food and Beverage Industry: Used as a flavoring agent due to its pleasant citrus aroma.
  • Fragrance Industry: Incorporated into perfumes and personal care products for its refreshing scent.
  • Pest Control: Serves as a natural insect repellent in agricultural applications.
  • Pharmaceuticals: Investigated for potential therapeutic effects including antimicrobial properties .

Research on valencene interactions focuses on its conversion pathways and biological effects:

  • Studies have shown that valencene can interact with various enzymes during its transformation into nootkatone, highlighting the importance of enzyme specificity in biocatalytic processes .
  • Interaction studies also explore how valencene's aroma influences consumer preferences in food and fragrance products.

Several compounds share structural or functional similarities with valencene. Here are some notable examples:

CompoundStructure TypeKey Features
NootkatoneSesquiterpeneDerived from valencene; strong grapefruit aroma; used in flavoring and fragrances.
LimoneneMonoterpeneFound in citrus fruits; known for its lemon scent; used in cleaning products and food flavoring.
GeraniolMonoterpeneFloral scent; used in perfumes and cosmetics; has antimicrobial properties.
PineneMonoterpeneFound in pine trees; contributes to fresh scent; used in fragrances and as a solvent.

Valencene's uniqueness lies in its specific citrus profile and its role as a precursor to nootkatone, setting it apart from other terpenes that may have different aromatic characteristics or applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colourless to pale yellow oily liquid

XLogP3

5.2

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Density

0.914-0.919

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96H21P91IG

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1678 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1677 of 1678 companies with hazard statement code(s):;
H304 (98.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

4630-07-3

Wikipedia

Valencene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-: ACTIVE

Dates

Modify: 2023-08-15
1: Henke NA, Frohwitter J, Peters-Wendisch P, Wendisch VF. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes. Methods Mol Biol. 2018;1852:127-141. doi: 10.1007/978-1-4939-8742-9_8. PubMed PMID: 30109629.
2: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, Valencene, CAS Registry Number 4630-07-3. Food Chem Toxicol. 2018 Sep;118 Suppl 1:S141-S146. doi: 10.1016/j.fct.2018.06.047. Epub 2018 Jun 20. PubMed PMID: 29935246.
3: Zhang Q, Zheng Y, Hu X, Hu X, Lv W, Lv D, Chen J, Wu M, Song Q, Shentu J. Ethnopharmacological uses, phytochemistry, biological activities, and therapeutic applications of Alpinia oxyphylla Miquel: A review. J Ethnopharmacol. 2018 Oct 5;224:149-168. doi: 10.1016/j.jep.2018.05.002. Epub 2018 May 5. Review. PubMed PMID: 29738847.
4: Marques FM, Figueira MM, Schmitt EFP, Kondratyuk TP, Endringer DC, Scherer R, Fronza M. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Inflammopharmacology. 2018 Apr 19. doi: 10.1007/s10787-018-0483-z. [Epub ahead of print] PubMed PMID: 29675712.
5: Henke NA, Wichmann J, Baier T, Frohwitter J, Lauersen KJ, Risse JM, Peters-Wendisch P, Kruse O, Wendisch VF. Patchoulol Production with Metabolically Engineered Corynebacterium glutamicum. Genes (Basel). 2018 Apr 17;9(4). pii: E219. doi: 10.3390/genes9040219. PubMed PMID: 29673223; PubMed Central PMCID: PMC5924561.
6: Wei X, Song M, Chen C, Tong H, Liang G, Gmitter FG Jr. Juice volatile composition differences between Valencia orange and its mutant Rohde Red Valencia are associated with carotenoid profile differences. Food Chem. 2018 Apr 15;245:223-232. doi: 10.1016/j.foodchem.2017.10.066. Epub 2017 Oct 12. PubMed PMID: 29287364.
7: Kolwek J, Behrens C, Linke D, Krings U, Berger RG. Cell-free one-pot conversion of (+)-valencene to (+)-nootkatone by a unique dye-decolorizing peroxidase combined with a laccase from Funalia trogii. J Ind Microbiol Biotechnol. 2018 Feb;45(2):89-101. doi: 10.1007/s10295-017-1998-9. Epub 2017 Dec 22. PubMed PMID: 29270883.
8: Tisgratog R, Sukkanon C, Grieco JP, Sanguanpong U, Chauhan KR, Coats JR, Chareonviriyaphap T. Evaluation of the Constituents of Vetiver Oil Against Anopheles minimus (Diptera: Culicidae), a Malaria Vector in Thailand. J Med Entomol. 2018 Jan 10;55(1):193-199. doi: 10.1093/jme/tjx188. PubMed PMID: 29029183.
9: Alcoba AET, Melo DC, de Andrade PM, Dias HJ, Pagotti MC, Magalhães LG, Júnior WGF, Crotti AEM, Miranda MLD. Chemical composition and in vitro antileishmanial and cytotoxic activities of the essential oils of Ocotea dispersa (Nees) Mez and Ocotea odorifera (Vell) Rohwer (Lauraceae). Nat Prod Res. 2017 Oct 12:1-4. doi: 10.1080/14786419.2017.1385007. [Epub ahead of print] PubMed PMID: 29022353.
10: Ambrož M, Matoušková P, Skarka A, Zajdlová M, Žáková K, Skálová L. The Effects of Selected Sesquiterpenes from Myrica rubra Essential Oil on the Efficacy of Doxorubicin in Sensitive and Resistant Cancer Cell Lines. Molecules. 2017 Jun 20;22(6). pii: E1021. doi: 10.3390/molecules22061021. PubMed PMID: 28632185.
11: Zhang H, Xie Y, Liu C, Chen S, Hu S, Xie Z, Deng X, Xu J. Comprehensive comparative analysis of volatile compounds in citrus fruits of different species. Food Chem. 2017 Sep 1;230:316-326. doi: 10.1016/j.foodchem.2017.03.040. Epub 2017 Mar 10. PubMed PMID: 28407917.
12: Rahamooz Haghighi S, Asadi MH, Akrami H, Baghizadeh A. Anti-carcinogenic and anti-angiogenic properties of the extracts of Acorus calamus on gastric cancer cells. Avicenna J Phytomed. 2017 Mar-Apr;7(2):145-156. PubMed PMID: 28348970; PubMed Central PMCID: PMC5355820.
13: Silva DB, Weldegergis BT, Van Loon JJ, Bueno VH. Qualitative and Quantitative Differences in Herbivore-Induced Plant Volatile Blends from Tomato Plants Infested by Either Tuta absoluta or Bemisia tabaci. J Chem Ecol. 2017 Jan;43(1):53-65. doi: 10.1007/s10886-016-0807-7. Epub 2017 Jan 3. PubMed PMID: 28050733; PubMed Central PMCID: PMC5331093.
14: Yang IJ, Lee DU, Shin HM. Inhibitory Effect of Valencene on the Development of Atopic Dermatitis-Like Skin Lesions in NC/Nga Mice. Evid Based Complement Alternat Med. 2016;2016:9370893. doi: 10.1155/2016/9370893. Epub 2016 Aug 18. PubMed PMID: 27630735; PubMed Central PMCID: PMC5007308.
15: Binder D, Frohwitter J, Mahr R, Bier C, Grünberger A, Loeschcke A, Peters-Wendisch P, Kohlheyer D, Pietruszka J, Frunzke J, Jaeger KE, Wendisch VF, Drepper T. Light-Controlled Cell Factories: Employing Photocaged Isopropyl-β-d-Thiogalactopyranoside for Light-Mediated Optimization of lac Promoter-Based Gene Expression and (+)-Valencene Biosynthesis in Corynebacterium glutamicum. Appl Environ Microbiol. 2016 Sep 30;82(20):6141-6149. Print 2016 Oct 15. PubMed PMID: 27520809; PubMed Central PMCID: PMC5068161.
16: Mohadjerani M, Hosseinzadeh R, Hosseini M. Chemical composition and antibacterial properties of essential oil and fatty acids of different parts of Ligularia persica Boiss. Avicenna J Phytomed. 2016 May-Jun;6(3):357-65. PubMed PMID: 27462560; PubMed Central PMCID: PMC4930544.
17: Bazzali O, Thai TH, Hoi TM, Khang NS, Hien NT, Casanova J, Bighelli A, Tomi F. Integrated Analysis of the Wood Oil from Xanthocyparis vietnamensis Farjon & Hiep. by Chromatographic and Spectroscopic Techniques. Molecules. 2016 Jun 27;21(7). pii: E840. doi: 10.3390/molecules21070840. PubMed PMID: 27355937.
18: Federman C, Ma C, Biswas D. Major components of orange oil inhibit Staphylococcus aureus growth and biofilm formation, and alter its virulence factors. J Med Microbiol. 2016 Jul;65(7):688-95. doi: 10.1099/jmm.0.000286. Epub 2016 Jun 3. PubMed PMID: 27259704.
19: Shen SL, Yin XR, Zhang B, Xie XL, Jiang Q, Grierson D, Chen KS. CitAP2.10 activation of the terpene synthase CsTPS1 is associated with the synthesis of (+)-valencene in 'Newhall' orange. J Exp Bot. 2016 Jul;67(14):4105-15. doi: 10.1093/jxb/erw189. Epub 2016 May 18. PubMed PMID: 27194737; PubMed Central PMCID: PMC5301923.
20: Nam JH, Nam DY, Lee DU. Valencene from the Rhizomes of Cyperus rotundus Inhibits Skin Photoaging-Related Ion Channels and UV-Induced Melanogenesis in B16F10 Melanoma Cells. J Nat Prod. 2016 Apr 22;79(4):1091-6. doi: 10.1021/acs.jnatprod.5b01127. Epub 2016 Mar 11. PubMed PMID: 26967731.

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